molecular formula C17H24FN3O B5842082 N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide

N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B5842082
M. Wt: 305.4 g/mol
InChI Key: AGBVZGSSHOSWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a novel drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their pharmacological properties.

Mechanism of Action

N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide acts as a GABA aminotransferase inhibitor, leading to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing GABA levels, N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide can modulate neuronal activity and reduce the risk of seizures and other neurological disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has been shown to have a significant impact on the biochemical and physiological processes in the brain. It has been found to increase GABA levels, reduce glutamate levels, and modulate the activity of various neurotransmitter systems. Additionally, N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for GABA aminotransferase. However, its limited solubility in water can make it challenging to work with in some experimental settings. Additionally, the potential for off-target effects and toxicity must be carefully considered when using N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide in laboratory experiments.

Future Directions

There are several potential future directions for research on N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide. One area of focus is the development of more potent and selective inhibitors of GABA aminotransferase. Additionally, further studies are needed to investigate the potential therapeutic applications of N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide in various neurological disorders. Finally, the safety and toxicity of N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide must be carefully evaluated to ensure its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide involves the reaction of cyclohexylamine with 4-fluorobenzoyl chloride, followed by the addition of piperazine. The resulting compound is purified using chromatography techniques.

Scientific Research Applications

N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and anxiety. It has been shown to modulate the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA levels in the brain.

properties

IUPAC Name

N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c18-14-6-8-16(9-7-14)20-10-12-21(13-11-20)17(22)19-15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBVZGSSHOSWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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